molecular formula C7H15NO3 B8503694 n-(3-Hydroxypropyl)glycine ethyl ester

n-(3-Hydroxypropyl)glycine ethyl ester

Cat. No.: B8503694
M. Wt: 161.20 g/mol
InChI Key: CFBJHQXNCRXAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-(3-Hydroxypropyl)glycine ethyl ester is an organic compound that belongs to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

n-(3-Hydroxypropyl)glycine ethyl ester can be synthesized through the esterification of (3-Hydroxy-propylamino)-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

n-(3-Hydroxypropyl)glycine ethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: (3-Hydroxy-propylamino)-acetic acid and ethanol.

    Reduction: The corresponding alcohol.

    Transesterification: A new ester and an alcohol.

Mechanism of Action

The mechanism of action of n-(3-Hydroxypropyl)glycine ethyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes that catalyze its conversion to other bioactive compounds. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-(3-Hydroxypropyl)glycine ethyl ester is unique due to its specific structure, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

ethyl 2-(3-hydroxypropylamino)acetate

InChI

InChI=1S/C7H15NO3/c1-2-11-7(10)6-8-4-3-5-9/h8-9H,2-6H2,1H3

InChI Key

CFBJHQXNCRXAHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Aminopropan-1-ol (154 g; 2.05 mol) is cooled to −5° C. Ethyl bromoacetate (143.6 g: 817 mmol) is added dropwise over a period of 1.5 hours maintaining the temperature around 5-10° C. The stirring is continued for 10 minutes. LC-MS showed that all ethyl bromoactetate has reacted. Then water (570 ml) is added to the reaction mixture. The aqueous mixture is washed three times with ethylacetate (3 times 140 ml). The combined organic phases are back extracted with water (2 times 140 ml). The aqueous phases are combined and saturated with sodium chloride (255 g). The aqueous solution is extracted with methylene chloride (6 times 750 ml). The combined organic phases are dried over sodium sulfate and the solvent is removed under reduced pressure. A yellow oil is obtained (83 g; yield 63%)
Quantity
154 g
Type
reactant
Reaction Step One
Quantity
143.6 g
Type
reactant
Reaction Step Two
Name
Quantity
570 mL
Type
solvent
Reaction Step Three

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